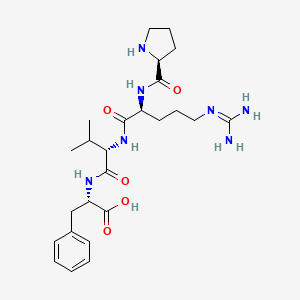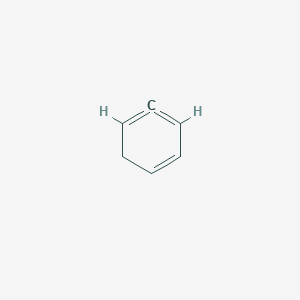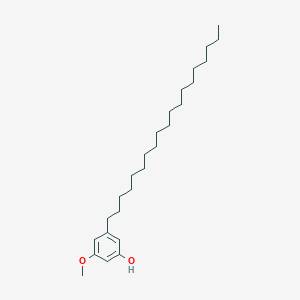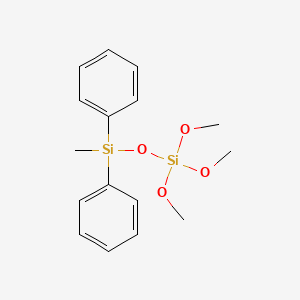
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a trifluoromethyl group, and a dimethylamino group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- typically involves multiple steps. One common method includes the chlorination of benzenamine to introduce the chlorine atoms at the 2 and 6 positions. This is followed by the introduction of the trifluoromethyl group through a Friedel-Crafts alkylation reaction. Finally, the dimethylamino group is added via a nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. High-pressure reactors and specialized catalysts are often employed to facilitate the chlorination and alkylation steps. The use of continuous flow reactors can also enhance the scalability of the production process.
化学反応の分析
Types of Reactions
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrobenzenes, while reduction can produce various amines.
科学的研究の応用
Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Benzenamine, 2,6-dichloro-: Lacks the trifluoromethyl and dimethylamino groups.
Benzenamine, N,N-dimethyl-: Does not have the chlorine and trifluoromethyl groups.
Benzenamine, 2,4-dichloro-: Similar structure but with chlorine atoms at different positions.
Uniqueness
The unique combination of chlorine, trifluoromethyl, and dimethylamino groups in Benzenamine, 2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)- imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
特性
CAS番号 |
156639-46-2 |
|---|---|
分子式 |
C9H8Cl2F3N |
分子量 |
258.06 g/mol |
IUPAC名 |
2,6-dichloro-N,N-dimethyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H8Cl2F3N/c1-15(2)8-6(10)3-5(4-7(8)11)9(12,13)14/h3-4H,1-2H3 |
InChIキー |
LXOBSXDEOIYCKO-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



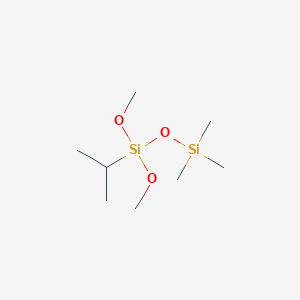


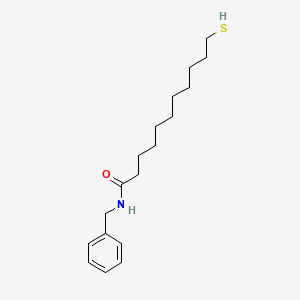
![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
![3,3'-Difluoro-4-[(6-methyloctyl)oxy]-4'-undecyl-1,1'-biphenyl](/img/structure/B14280397.png)
